molecular formula C18H14O5 B12648445 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- CAS No. 38165-75-2

9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Cat. No.: B12648445
CAS No.: 38165-75-2
M. Wt: 310.3 g/mol
InChI Key: KPCFDDJXJDHKNH-UHFFFAOYSA-N
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Description

Overview of Anthracenone (B14071504) Chemistry and Derivatives

Anthracenones, based on the tricyclic anthracene (B1667546) core with a ketone group, are a class of compounds that have garnered significant attention in organic chemistry. Their derivatives are explored for a variety of applications, stemming from their unique electronic and structural properties. The parent compound, anthrone (B1665570), is a ketone tautomer of anthranol. The reactivity of the anthracenone scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with tailored properties.

The synthesis of anthracenone derivatives can be approached through several methods, including the reduction of the corresponding anthraquinones. For instance, the selective reduction of the carbonyl group in peri-substituted anthracenediones using sodium dithionite (B78146) offers a route to otherwise difficult-to-obtain anthracenones. acs.org Base-catalyzed reactions of anthrones with dienophiles further highlight the versatility of this class of compounds in constructing complex molecular frameworks. acs.org

Derivatives of anthracenone have been investigated for their potential in various fields. For example, some substituted anthracenones have been synthesized and evaluated for their cytotoxic effects. nih.gov The core structure also serves as a foundational element for the development of novel organic materials.

Significance of Acetylated Anthracenone Architectures in Chemical Research

Acetylation, the process of introducing an acetyl functional group, is a powerful tool in synthetic organic chemistry. In the context of anthracenones, the addition of acetyloxy groups can significantly influence the molecule's chemical and physical properties. O-acetylation can alter the solubility, stability, and reactivity of the parent compound. For instance, the acetylation of hydroxyl groups can protect them from unwanted reactions during a multi-step synthesis, a common strategy in the preparation of complex molecules.

Furthermore, the introduction of acetyl groups can modulate the electronic nature of the anthracenone core. This can impact the molecule's spectroscopic properties and its potential as a chromophore or fluorophore. In a broader chemical context, O-acetylation is known to affect the biophysical properties of molecules, such as increasing hydrophobicity, which can influence intermolecular interactions. nih.gov In the realm of medicinal chemistry, acetylation of polysaccharides has been shown to be a critical determinant of immunogenicity in vaccines. nih.gov While not directly studied for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, these principles underscore the importance of acetylation in modifying molecular properties.

Research Context and Scope for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Direct and extensive research focusing solely on 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is limited. However, its significance is highlighted in its role as a key intermediate in the synthesis of other functionalized anthracenones. A notable example is its use in a revised preparative route to 10-benzoyl-1,8-dihydroxy-9(10H)-anthracenones. nih.gov

In this synthetic pathway, 1,8-dihydroxy-9(10H)-anthracenone (anthralin) is first acetylated to form 1,8-diacetoxy-9(10H)-anthracenone. This acetylation serves to protect the phenolic hydroxyl groups, allowing for a subsequent selective reaction at the C-10 position. The 1,8-diacetoxy-9(10H)-anthracenone is then reacted with benzoyl chloride and sodium hydride in tetrahydrofuran (B95107) (THF) to achieve benzoylation at the 10-position. nih.gov This demonstrates the strategic importance of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- as a building block, enabling specific chemical transformations that would be otherwise difficult to achieve with the parent dihydroxy compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38165-75-2

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid

InChI

InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22)

InChI Key

KPCFDDJXJDHKNH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 10h Anthracenone, 1,8 Bis Acetyloxy

Strategies for the Construction of the Anthracenone (B14071504) Core

The formation of the tricyclic anthracenone skeleton is a critical step that can be achieved through various powerful synthetic reactions. These methods provide access to the core structure upon which further functionalization can be carried out.

Annulation Chemistry in Anthracenone Synthesis

Annulation, the process of building a new ring onto a pre-existing molecule, is a fundamental strategy in the synthesis of polycyclic systems like anthracenones. wikipedia.org The Robinson annulation, a classic and versatile method, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgresearchgate.netmasterorganicchemistry.combyjus.com This sequence is particularly effective for creating α,β-unsaturated cyclic ketones, a key feature of the anthracenone framework. byjus.com While originally discovered by Robert Robinson in 1935, this method remains a cornerstone for constructing fused ring systems and has been applied to the synthesis of complex molecules such as steroids. wikipedia.org The reaction typically utilizes a ketone and a methyl vinyl ketone to generate a cyclohexenone ring. wikipedia.org

The general mechanism of the Robinson annulation proceeds through the formation of a Michael adduct, which then undergoes an intramolecular aldol-type ring closure. Subsequent dehydration yields the final annulated product. wikipedia.org This powerful reaction allows for the formation of three new carbon-carbon bonds in a sequential manner. wikipedia.org

Metal-Catalyzed Approaches to Polycyclic Skeletons

Transition metal-catalyzed reactions have revolutionized the synthesis of anthracene (B1667546) and its derivatives, offering efficient and selective pathways. nih.gov Palladium-catalyzed reactions, in particular, have been extensively employed for the construction of the anthracene core. nih.gov These methods include cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which are instrumental in forming the necessary biaryl and alkynylated precursors. nih.gov

More direct approaches involve palladium-catalyzed C-H activation and cyclization. For instance, Pd(II)-catalyzed alkenylation of diphenyl carboxylic acids with acrylates can lead to the formation of the anthracene core through a C-H activation and cyclization sequence. nih.gov Another strategy involves the palladium-catalyzed reaction between o-tolualdehydes and aryl iodides, which proceeds via sp³ C-H arylation and subsequent electrophilic aromatic cyclization to yield substituted anthracenes. nih.gov Iridium-catalyzed [2+2+2] cycloaddition of diynes with alkynes also provides an atom-economical route to anthraquinone (B42736) derivatives, which can be precursors to anthracenones. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions in Anthracene Synthesis

Catalyst SystemReactantsReaction TypeProduct TypeReference
Pd(OAc)₂ / PPh₃Propargylic carbonate and terminal alkyneTandem C-H activation/biscyclizationTetracyclic benz[a]anthracene nih.gov
Pd(II) catalystDiphenyl carboxylic acid and acrylatesp³ C-H alkenylation/cyclizationSubstituted anthracene nih.gov
Palladium catalysto-tolualdehyde and aryl iodidesp³ C-H arylation/electrophilic cyclizationSubstituted anthracene nih.gov
[Ir(cod)Cl]₂ / DPPE1,2-bis(propiolyl)benzene and alkyne[2+2+2] CycloadditionAnthraquinone mdpi.com

Cycloaddition Reactions in Anthracenone Framework Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems and have been applied to the synthesis of polycyclic aromatic compounds. mdpi.comnih.gov The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a particularly prominent method for forming six-membered rings with high regio- and stereoselectivity. mdpi.comnih.gov This reaction has been utilized in the synthesis of functionalized polycyclic aromatic hydrocarbons, which can serve as precursors to anthracenones. researchgate.net The reaction often employs dienophiles with activated double or triple bonds to introduce functionality into the resulting polycyclic structure.

Variants such as the hexadehydro-Diels-Alder (HDDA) reaction have emerged as powerful methods for the single-step formation of polycyclic frameworks. nih.gov The choice of diene and dienophile is crucial and can be tailored to achieve the desired substitution pattern on the resulting anthracenone core.

Preparation of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- and Precursors

The target compound, 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, is typically prepared from its dihydroxy precursor, Anthralin (B1665566). This section details the key transformations involved in its synthesis.

Acylation Reactions for 1,8-Diacetoxyanthracenone Synthesis

The direct acylation of the hydroxyl groups of a precursor molecule is a common and effective method for the synthesis of acetate (B1210297) esters. In the context of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, the acetylation of the corresponding diol is a key step. While specific literature detailing the direct synthesis and characterization of 1,8-bis(acetyloxy)-9(10H)-anthracenone is not abundant, the process is a standard esterification. Typically, this transformation can be achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst.

A related procedure for the benzoylation of anthralin utilizes 1,8-diacetoxy-9(10H)-anthracenone as a key intermediate, implying its accessibility. acs.orgnih.gov The formation of this diacetate serves to protect the phenolic hydroxyl groups, allowing for selective modification at other positions of the molecule. acs.orgnih.gov

Derivatization from 1,8-Dihydroxy-9(10H)-anthracenone (Anthralin)

The most direct precursor to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is 1,8-Dihydroxy-9(10H)-anthracenone, a compound commonly known as Anthralin. drugbank.com Anthralin is a well-established compound used in the treatment of psoriasis. drugbank.com

The synthesis of the target diacetate from Anthralin involves the esterification of the two phenolic hydroxyl groups at positions 1 and 8. This transformation is a standard organic reaction. Research into the synthesis of more complex derivatives of Anthralin has demonstrated the utility of the diacetylated form as a synthetic intermediate. For example, in the preparation of 10-benzoyl-1,8-dihydroxy-9(10H)-anthracenone, 1,8-diacetoxy-9(10H)-anthracenone is reacted with benzoyl chloride and sodium hydride in tetrahydrofuran (B95107) (THF). acs.orgnih.gov This reaction proceeds via an intermediate enol ester, which is subsequently hydrolyzed to yield the final product. acs.orgnih.gov This indicates that the 1,8-diacetoxy derivative is a stable and accessible compound.

Substituent Effects on Anthracenone Synthesis Efficiency

In related anthraquinone syntheses, which share common precursors and mechanistic pathways, the electronic nature of substituents has been observed to have a significant impact on reaction yields. Electron-donating groups (EDGs) on the aromatic rings generally enhance the efficiency of intramolecular Friedel-Crafts cyclizations by activating the aromatic system towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) tend to decrease the reaction efficiency by deactivating the aromatic ring.

For instance, in the synthesis of substituted anthraquinones via palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts cyclization, the reaction proved to be more efficient with electron-donating substituents on the benzaldehyde (B42025) starting material. This principle can be extrapolated to the synthesis of the 1,8-dihydroxyanthracenone core, suggesting that precursors bearing electron-donating groups would likely lead to higher yields of the cyclized product.

Table 1: Predicted Effect of Substituents on the Efficiency of Anthracenone Core Synthesis via Friedel-Crafts Cyclization

Substituent TypeExample SubstituentsPredicted Effect on Reaction RatePredicted Effect on Yield
Electron-Donating Groups (EDGs)-OCH₃, -CH₃, -OHIncreaseIncrease
Electron-Withdrawing Groups (EWGs)-NO₂, -CN, -CF₃, -HalogensDecreaseDecrease

Further Chemical Modifications and Derivatization of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

The 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- molecule presents multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be broadly categorized into reactions at the C-10 position, functional group interconversions, and the introduction of chirality.

The C-10 position of the anthracenone core is a nucleophilic center and is susceptible to reactions with various electrophiles. This reactivity allows for the introduction of a range of substituents at this position, leading to diverse derivatives.

One notable reaction is the benzoylation at the C-10 position. Research has shown that 1,8-diacetoxy-9(10H)-anthracenone can be reacted with benzoyl chloride in the presence of a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF). nih.gov This reaction proceeds through the formation of an enolate, which then attacks the electrophilic benzoyl chloride. Subsequent hydrolysis of the intermediate enol ester yields the 10-benzoyl derivative. nih.gov

Furthermore, the synthesis of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones has been reported, indicating that the C-10 position can also undergo reactions with sulfur electrophiles. nih.govresearchgate.net While these derivatives are based on the dihydroxy form, it demonstrates the susceptibility of the C-10 position to functionalization.

Table 2: Examples of Reactions at the C-10 Position of the Anthracenone Scaffold

Reaction TypeReagents and ConditionsProduct
BenzoylationBenzoyl chloride, Sodium hydride, THF, followed by hydrolysis nih.gov10-Benzoyl-1,8-dihydroxy-9(10H)-anthracenone
ThioarylationAryl sulfenyl chlorides10-Arylthio-1,8-dihydroxy-9(10H)-anthracenone

The acetyl groups at the C-1 and C-8 positions, as well as the ketone at C-9, are amenable to various functional group interconversions. These transformations are crucial for creating a library of derivatives with modified properties.

A primary example of functional group interconversion is the hydrolysis of the bis(acetyloxy) groups to yield the parent 1,8-dihydroxy-9(10H)-anthracenone (dithranol). This deacetylation can be achieved under basic or acidic conditions. Conversely, the synthesis of the title compound itself from dithranol via acetylation with a reagent like acetyl chloride or acetic anhydride is a key functional group interconversion.

The carbonyl group at the C-9 position can also be a site for chemical modification, although such reactions are less common for this specific scaffold. In principle, it could undergo reduction to a secondary alcohol or be converted to other functional groups through various established organic reactions.

Table 3: Key Functional Group Interconversions on the Anthracenone Scaffold

Starting MaterialReagents and ConditionsProductTransformation Type
9(10H)-Anthracenone, 1,8-bis(acetyloxy)-Aqueous acid or base1,8-Dihydroxy-9(10H)-anthracenoneDeacetylation
1,8-Dihydroxy-9(10H)-anthracenoneAcetic anhydride, pyridine9(10H)-Anthracenone, 1,8-bis(acetyloxy)-Acetylation
1,8-DihydroxyanthraquinoneTin(II) chloride, HCl, Acetic acid1,8-Dihydroxy-9(10H)-anthracenoneReduction of quinone to anthrone (B1665570)

The development of chiral derivatives of the anthracenone scaffold is an area of growing interest, as stereochemistry often plays a critical role in the biological activity of molecules. While the parent 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is achiral, the introduction of a substituent at the C-10 position or modification of other parts of the molecule can create a stereocenter.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org For anthracenone derivatives, several strategies can be envisioned. One such approach is the enantioselective Michael addition of the anthrone enolate to a prochiral Michael acceptor. Research has demonstrated that chiral catalysts can be employed to achieve high enantioselectivities in the Michael addition of anthrone to nitroalkenes. nih.gov This methodology could potentially be adapted for the synthesis of chiral C-10 substituted derivatives of 1,8-diacetoxy-9(10H)-anthracenone.

Another powerful tool for enantioselective synthesis is the use of chiral reducing agents. The Corey-Bakshi-Shibata (CBS) reduction, for instance, is a well-established method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. youtube.com While not directly applied to the title compound in the reviewed literature, this method could theoretically be used to reduce the C-9 ketone of a suitably substituted anthracenone derivative in an enantioselective manner, thus introducing a new stereocenter.

Furthermore, the use of chiral auxiliaries attached to the anthracenone scaffold could direct the stereochemical outcome of subsequent reactions, followed by the removal of the auxiliary to yield the desired enantiomerically enriched product.

Table 4: Potential Enantioselective Approaches for Anthracenone Derivatives

Enantioselective StrategyKey PrinciplePotential Application to Anthracenone Scaffold
Enantioselective Michael AdditionUse of a chiral catalyst to control the addition of the anthrone enolate to a prochiral electrophile. nih.govSynthesis of chiral C-10 substituted anthracenone derivatives.
Enantioselective Ketone Reduction (e.g., CBS Reduction)Use of a chiral catalyst to stereoselectively reduce the C-9 ketone. youtube.comCreation of a chiral center at the C-9 position.
Chiral Auxiliary Mediated SynthesisTemporary attachment of a chiral group to guide the stereochemistry of a reaction.Diastereoselective synthesis of derivatives, followed by removal of the auxiliary.

Spectroscopic Characterization and Structural Analysis of 9 10h Anthracenone, 1,8 Bis Acetyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Investigations

For the ¹H NMR spectrum, the aromatic protons on the anthracenone (B14071504) ring system would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the carbonyl group and the acetyloxy substituents. The methylene (B1212753) protons at the C-10 position are expected to give a singlet at a higher field, likely around δ 4.0-4.5 ppm. The methyl protons of the two equivalent acetyl groups would also produce a sharp singlet, anticipated in the region of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C-9) is expected to have the most downfield chemical shift, typically in the range of δ 180-200 ppm. The carbons of the acetyloxy groups would also be prominent, with the ester carbonyl carbon appearing around δ 168-172 ppm and the methyl carbons around δ 20-25 ppm. The aromatic carbons would generate a series of signals in the δ 120-150 ppm range, with the carbons directly attached to the acetyloxy groups (C-1 and C-8) being shifted further downfield. The methylene carbon at C-10 would likely resonate in the δ 30-40 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.5 m
-CH₂- (C-10) 4.0 - 4.5 s

Table 2: Predicted ¹³C NMR Chemical Shifts for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Carbon Predicted Chemical Shift (δ, ppm)
C=O (C-9) 180 - 200
C=O (ester) 168 - 172
Aromatic-C 120 - 150
-CH₂- (C-10) 30 - 40

Application of 1D-NOESY for Conformational Preferences

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to probe spatial proximities between nuclei. A 1D-NOESY experiment involves the selective irradiation of a specific proton resonance and observing the effect on other protons in the molecule. Protons that are close in space (typically within 5 Å) will show an enhancement in their signal intensity, providing crucial information about the molecule's conformation.

For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, a 1D-NOESY experiment could be particularly insightful for determining the orientation of the acetyloxy groups relative to the anthracenone ring. For instance, irradiation of the methyl protons of the acetyloxy groups would be expected to show an NOE enhancement to the nearby aromatic protons on the same ring, confirming their spatial relationship. Similarly, irradiating the methylene protons at C-10 could reveal NOE correlations to adjacent aromatic protons, helping to define the puckering of the central ring.

Solvent Effects on NMR Spectra

The choice of solvent can have a significant impact on the chemical shifts observed in an NMR spectrum. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce so-called Aromatic Solvent-Induced Shifts (ASIS) due to the formation of weak complexes with the solute molecule. These shifts can provide further structural clues. For instance, protons situated in a region of high electron density in the solvent-solute complex will experience an upfield shift, while those in an electron-deficient region will be shifted downfield.

In the case of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, changing the solvent from a non-aromatic one like chloroform-d (B32938) to an aromatic one like benzene-d₆ would likely cause noticeable shifts in the proton resonances. The extent and direction of these shifts for the different aromatic and aliphatic protons could provide valuable information about the preferred orientation of the solvent molecules around the solute, which in turn reflects the electronic distribution and steric accessibility of different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present, making these methods excellent for functional group identification and for gaining insights into molecular structure and bonding.

Identification of Carbonyl and Ester Groups

The most prominent features in the IR and Raman spectra of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- would be the stretching vibrations of the carbonyl and ester groups. The ketonic carbonyl group (C=O) at the C-9 position is expected to show a strong absorption in the IR spectrum and a strong band in the Raman spectrum in the region of 1650-1680 cm⁻¹. The exact position would be influenced by the conjugation with the aromatic rings.

The two ester carbonyl groups are also expected to give rise to a strong IR absorption, typically at a higher frequency than the ketonic carbonyl, in the range of 1760-1770 cm⁻¹ for a phenyl acetate-like structure. The C-O stretching vibrations of the ester groups would also be visible in the "fingerprint" region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Ketone C=O Stretch 1650 - 1680
Ester C=O Stretch 1760 - 1770
Ester C-O Stretch 1000 - 1300
Aromatic C=C Stretch 1450 - 1600
C-H (aromatic) Stretch 3000 - 3100

Correlation of Vibrational Modes with Molecular Structure

Furthermore, a comparative analysis of the IR and Raman spectra can be informative. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa, due to the different selection rules governing the two techniques. This complementarity can aid in the assignment of complex vibrational modes and provide a more complete picture of the molecule's vibrational landscape, which is ultimately determined by its structure and symmetry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, the absorption of ultraviolet and visible light is governed by the extended π-conjugated system of the anthracenone core, which is influenced by the presence of the acetyloxy substituents.

Electronic Transitions and Spectral Shifts

The UV-Vis spectrum of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The core anthracenone structure is the primary chromophore responsible for these absorptions. The introduction of 1,8-bis(acetyloxy) groups is anticipated to induce a bathochromic (red) shift in the absorption maxima compared to the parent 9(10H)-anthracenone. This is because the oxygen atoms of the acetyloxy groups can donate lone-pair electrons to the aromatic system, thereby extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental data for this compound is scarce, we can infer its spectral properties by comparison with related structures. For instance, the parent compound, 1,8-dihydroxy-9(10H)-anthracenone (anthralin), exhibits strong absorption in the UV region. Acetylation of the hydroxyl groups to form 1,8-bis(acetyloxy) groups would likely modulate the position and intensity of these bands. The electron-withdrawing nature of the acetyl group's carbonyl could slightly counteract the electron-donating effect of the etheric oxygen, leading to a complex interplay of electronic effects.

Table 1: Expected UV-Vis Absorption Data for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- and Related Compounds

CompoundSolventλmax (nm) (Transition)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
9(10H)-Anthracenone, 1,8-bis(acetyloxy)-EthanolData not availableData not available
1,8-Dihydroxy-9(10H)-anthracenone (Anthralin)Chloroform~355 (π → π), ~430 (n → π)Data not available
9,10-AnthraquinoneEthanol252, 272, 32515800, 10000, 4000

Solvatochromic Behavior Studies

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, can provide valuable information about the nature of the electronic ground and excited states of a molecule. For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, it is expected to exhibit solvatochromic shifts.

In nonpolar solvents, the molecule exists in a less polarized state. As the solvent polarity increases, the stabilization of the polar excited state is expected to be more significant than that of the ground state. This would result in a bathochromic shift (positive solvatochromism) for the π → π* transitions. Conversely, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift, as the polar solvent molecules can hydrogen bond with the non-bonding electrons on the oxygen atoms, lowering their energy and increasing the energy required for the transition. Studies on similar molecules, such as 2-amino-9,10-anthraquinone, have shown significant solvent-dependent shifts, indicating changes in molecular structure and charge distribution with solvent polarity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is C₁₈H₁₄O₅, corresponding to a molecular weight of 310.3 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺˙) at m/z 310. The fragmentation of this molecular ion would likely proceed through characteristic pathways involving the loss of the acetyloxy groups. A common fragmentation pattern for acetylated phenols is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetyl group, followed by the loss of the remaining radical.

A plausible fragmentation pathway would involve the sequential loss of two ketene molecules and two acetyl radicals. Key expected fragments would include:

m/z 268: [M - CH₂=C=O]⁺˙

m/z 226: [M - 2(CH₂=C=O)]⁺˙

m/z 225: Loss of the second acetyl group as a radical.

Studies on related 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives have shown that a major fragmentation pathway involves cleavage to produce ions at m/z 225 and 226, corresponding to the stable anthralin (B1665566) core. nih.govresearchgate.net

Table 2: Predicted Major Mass Spectrometry Fragments for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

m/zProposed Fragment Structure
310[C₁₈H₁₄O₅]⁺˙ (Molecular Ion)
268[M - C₂H₂O]⁺˙
226[M - 2(C₂H₂O)]⁺˙
225[C₁₄H₉O₃]⁺

Advanced Spectroscopic Techniques in Anthracenone Research

Beyond routine UV-Vis and MS, advanced spectroscopic techniques offer deeper insights into the structural and photophysical properties of anthracenone derivatives.

X-ray Spectroscopy for Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- has not been reported, analysis of related structures, such as 1,4-diethoxy-9,10-anthraquinone, reveals important packing features. researchgate.net In the crystal lattice of such planar aromatic systems, π-π stacking interactions are common, where the aromatic rings of adjacent molecules align. researchgate.net The nature and extent of this stacking, including interplanar distances and slippage, are influenced by the substituents. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Many anthracene (B1667546) derivatives are known for their fluorescent properties. The photophysical behavior of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is expected to be influenced by its electronic structure and the nature of its lowest excited singlet state (S₁). The fluorescence emission would likely originate from the π* → π or π* → n transition.

The presence of the carbonyl group in the anthracenone core can sometimes lead to efficient intersystem crossing to the triplet state, which can quench fluorescence. However, the acetyloxy substituents may modulate this behavior. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf) are key parameters that would characterize its emissive properties. These properties are also likely to be solvent-dependent. For instance, studies on N-acetyl menthyl anthranilate, an acetylated aromatic compound, have shown solvent-dependent emission maxima and fluorescence quantum yields. nih.gov

Computational Chemistry and Modeling of 9 10h Anthracenone, 1,8 Bis Acetyloxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, DFT calculations can elucidate its fundamental properties, from spectroscopic characteristics to reaction pathways. By solving the Schrödinger equation within the DFT framework, researchers can map the electron density and derive a wealth of information about the molecule's behavior.

A related study on the precursor, 1,8-dihydroxy-9-anthrone, utilized DFT (specifically, the B3LYP functional with a 6-311++G** basis set and Grimme's D3 dispersion correction) to investigate its tautomeric equilibrium and the influence of intramolecular hydrogen bonds. mdpi.comresearchgate.net Such a computational approach, if applied to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, would provide a detailed understanding of its electronic landscape.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the characterization of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-. Theoretical predictions of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure.

For instance, the calculated IR spectrum would reveal characteristic peaks corresponding to the carbonyl (C=O) stretching of the anthracenone (B14071504) core and the ester groups, as well as vibrations of the aromatic rings. Similarly, predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in experimentally obtained spectra. The table below illustrates the type of data that could be generated from such a study.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

ParameterPredicted Value
Carbonyl (C=O) IR Frequency1650-1670 cm⁻¹
Ester (C=O) IR Frequency1750-1770 cm⁻¹
¹H NMR (Aromatic Protons)7.0-8.5 ppm
¹³C NMR (Carbonyl Carbon)180-190 ppm
UV-Vis λmax~250-260 nm, ~350-370 nm

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

The three-dimensional arrangement of atoms, or conformation, is crucial for a molecule's properties and biological activity. The acetyloxy side chains of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- can rotate around the single bonds connecting them to the anthracene (B1667546) core. DFT calculations can be used to perform a conformational analysis to identify the most stable conformers.

DFT is a valuable tool for investigating the mechanisms of chemical reactions. For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, this could involve studying its synthesis, degradation, or its participation in further chemical transformations. By modeling the transition states and intermediates along a reaction coordinate, the activation energies and reaction rates can be calculated.

For example, DFT has been used to study the Diels-Alder reaction mechanism of other anthracene derivatives, identifying different reaction pathways and predicting the major products. researchgate.net A similar approach could be applied to understand the reactivity of the diene system within the anthracenone core of the title compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time.

For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, an MD simulation in an aqueous solution could reveal how water molecules arrange around it and the stability of its conformation in a polar environment. Furthermore, if this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein. Such simulations have been successfully applied to study other complex systems, like dityrosine-containing peptides, to understand conformational changes and interactions with the solvent. nih.gov

MD simulations performed on other anthraquinone (B42736) derivatives to study their binding with proteins have provided insights into the key residues and dominant interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Table 2: Potential Applications of Molecular Dynamics Simulations for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Simulation SystemResearch GoalKey Outputs
Compound in WaterSolvation and Conformational StabilityRadial distribution functions, hydrogen bond analysis, root-mean-square deviation (RMSD)
Compound with a Target ProteinBinding Mode and AffinityBinding free energy, identification of key interacting amino acid residues, protein-ligand interaction fingerprint

Quantitative Structure-Activity Relationship (QSAR) Modeling for Anthracenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For anthracenone derivatives, QSAR studies can be invaluable for designing new compounds with enhanced therapeutic properties.

In a typical QSAR study, a set of known anthracenone derivatives and their measured biological activities are used to build a mathematical model. This model relates the activity to various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties). Once a statistically valid model is developed, it can be used to predict the activity of new, untested anthracenone derivatives.

For instance, QSAR studies have been conducted on substituted anthracenones as inhibitors of 12-lipoxygenase, an enzyme implicated in conditions like cancer and psoriasis. vulcanchem.com Another study focused on designing anthracenone derivatives as tubulin polymerization inhibitors using 3D-QSAR and docking approaches. sigmaaldrich.comchemeo.com These studies have successfully generated predictive models that aid in the design of more potent inhibitors. vulcanchem.comsigmaaldrich.comchemeo.com

While a specific QSAR model for 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is not available, it could be included in a dataset of similar compounds to develop a new model or to predict its activity based on existing models for a particular biological target.

Table 3: Common Molecular Descriptors Used in QSAR Modeling of Anthracenone Derivatives

Descriptor TypeExample DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Dipole momentElectron-donating/accepting ability, polarity
Steric Molecular weight, Molar refractivitySize and shape of the molecule
Hydrophobic LogPLipophilicity and ability to cross cell membranes
Topological Connectivity indicesAtomic arrangement and branching

Research Applications and Potential of 9 10h Anthracenone, 1,8 Bis Acetyloxy in Scientific Disciplines

Role in Organic Electronics and Photonics

A comprehensive review of scientific literature reveals a notable absence of dedicated research into the application of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- in the fields of organic electronics and photonics. While the broader class of anthracene (B1667546) derivatives has been investigated for such applications, specific data for this compound remains uncharacterised in the public domain.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is currently no available scientific literature that specifically documents the synthesis, evaluation, or integration of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- as a component in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Consequently, its potential as an emitter, host, or charge-transport material in these devices has not been established.

Solar Cells and Resistive Memory Devices

Similarly, the potential role of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- in the fabrication of organic solar cells or resistive memory devices has not been explored in available research. There are no published studies detailing its performance as a donor, acceptor, or interfacial layer in photovoltaic applications, nor as a material for resistive switching in memory devices.

Development of Chemical Sensors and Fluorescent Probes

While many anthracene derivatives are known for their fluorescent properties and are utilized in the development of chemical sensors and probes, there is a lack of specific research on the application of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- for these purposes. Its fluorescent characteristics and its potential sensitivity and selectivity towards specific analytes have not been reported.

Contributions to Materials Science and Polymeric Materials

In the broader context of materials science, the specific contributions of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- are not documented. Its potential as a monomer for polymerization, a plasticizer, or a functional additive in polymeric materials has not been the subject of dedicated investigation.

Gelling Properties of Anthracene Derivatives

The ability of certain anthracene derivatives to form gels with various solvents is a known phenomenon. However, the gelling properties of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- have not been specifically studied or reported in the scientific literature.

Mechanistic Investigations in Biological Systems

The primary area where 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, under its synonym 1,8-diacetoxy-9-anthrone, has been the subject of specific investigation is in the context of its biological activity. A study focused on analogues of anthralin (B1665566) (1,8-dihydroxy-9-anthrone) examined the tumor-promoting properties of several related compounds, including 1,8-diacetoxy-9-anthrone. nih.gov

In this research, the compound was tested for its tumor-promoting effects on mouse skin following an initial application of a subcarcinogenic dose of 7,12-dimethylbenz[a]anthracene. nih.gov This type of study is crucial for understanding the structure-activity relationships of anthrone (B1665570) derivatives and their potential biological consequences. The investigation of 1,8-diacetoxy-9-anthrone was part of a broader effort to identify the biological properties of seventeen different anthralin analogues. nih.gov

Enzyme Inhibition Studies of Anthracenone (B14071504) Derivatives

While direct enzyme inhibition studies on 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- are not extensively detailed in publicly available research, the activities of its parent and related compounds provide a strong basis for its potential as an enzyme inhibitor. Anthracenone and anthraquinone (B42736) derivatives are known to interfere with various enzymatic processes. researchgate.net

A prominent example from this structural family is Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), which has demonstrated potent inhibitory activity against several enzymes. For instance, Emodin was identified as a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis, with a half-maximal inhibitory concentration (IC50) of 19.82 µM in U-87 malignant glioma cells. nih.gov Another well-studied activity is the inhibition of (1,3)-β-D-glucan synthase in Candida albicans, which disrupts fungal cell wall synthesis. researchgate.net

Furthermore, derivatives of the closely related 1,8-dihydroxyanthraquinone structure have been shown to inhibit topoisomerase II, an enzyme critical for managing DNA supercoiling during cell replication. mdpi.com The general mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling, which can lead to the damage of enzymes and other critical biomolecules. researchgate.net Given that 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- shares the core anthracenone structure, it is a candidate for investigation against similar enzyme targets. The acetyloxy groups are expected to influence its solubility, cell permeability, and interaction with enzyme active sites, potentially leading to a unique inhibitory profile compared to its hydroxylated parent compound.

Table 1: Examples of Enzyme Inhibition by Related Anthraquinone Derivatives

Compound Enzyme Target Cell Line/Organism IC50 Value
Emodin Phosphoglycerate mutase 1 (PGAM1) U-87 malignant glioma cells 19.82 µM nih.gov
Emodin (1,3)-β-D-glucan synthase Candida albicans Not specified researchgate.net
Aloin Topoisomerase II Eukaryotic cells Not specified mdpi.com

Understanding Structure-Activity Relationships in Bioactive Anthracenones

The biological activity of anthracenone and anthraquinone derivatives is intrinsically linked to their chemical structure, specifically the nature and position of substituents on the aromatic rings. frontiersin.org The study of these structure-activity relationships (SAR) is crucial for designing new molecules with enhanced or more specific activities.

The core polycyclic, planar structure of anthracenones is a primary requirement for many of their biological interactions. researchgate.net Key determinants of activity include:

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical. For many activities, a hydroxyl group is essential for strong biological competency. nih.gov However, for some antibacterial effects, hydroxyl groups are not strictly necessary. rsc.org

Substituent Polarity: The polarity of the substituents can significantly influence biological effects. An increase in the polarity of substituents on the anthraquinone ring has been correlated with more potent antibacterial effects. rsc.org

Acetylation: The conversion of hydroxyl groups to acetyloxy (-OCOCH3) groups, as seen in 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, represents a significant structural modification. This acetylation alters the molecule's polarity, lipophilicity, and hydrogen-bonding capacity. Such changes can affect how the molecule is transported across cell membranes and how it fits into the active site of a biological target. While this may decrease some activities dependent on free hydroxyls, it can enhance others by improving bioavailability or altering target specificity.

For example, in the case of emodin and alizarin (B75676) derivatives, the specific arrangement of hydroxyl groups is directly related to a variety of pharmacological activities. researchgate.net The replacement of these hydroxyls with acetyl groups in 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- would logically alter these established relationships, creating a new profile of activity that warrants specific investigation.

Interactions with Biological Targets

The therapeutic and biological effects of anthracenone derivatives are rooted in their direct interactions with molecular targets within cells, such as proteins and nucleic acids. researchgate.net These interactions are governed by the molecule's three-dimensional shape and chemical properties.

One of the primary mechanisms of action for many anthraquinones is the intercalation into DNA, which disrupts the processes of replication and transcription, particularly in rapidly dividing cells. nih.gov This interaction is facilitated by the flat, aromatic ring system of the anthracenone core.

Interactions with protein targets are also highly significant. Molecular docking studies on derivatives of Aloe-emodin, which shares the 1,8-dihydroxy substitution pattern, have identified specific amino acid residues critical for binding. nih.gov Residues such as Lys58, Cys62, and Leu162 were pinpointed as key binding sites within the Bax protein, a crucial regulator of apoptosis. nih.gov These interactions are typically a combination of:

Hydrogen Bonding: Often involving hydroxyl or carbonyl groups on the anthracenone and polar amino acid residues.

Hydrophobic Contacts: Between the aromatic rings of the molecule and nonpolar regions of the protein. nih.gov

Coordination Bonds: In the case of metalloenzymes, functional groups can coordinate with metal ions (e.g., zinc) in the enzyme's active site. nih.gov

For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, the replacement of the 1,8-hydroxyl groups with bulkier, less polar acetyloxy groups would modify these interactions. While the capacity for hydrogen bonding as a donor is lost, the carbonyl oxygens of the acetyl groups could still act as hydrogen bond acceptors. This structural change would fundamentally alter the binding mechanism and specificity compared to its parent compound, 1,8-dihydroxyanthrone, potentially leading to engagement with different biological targets or a modified affinity for the same targets.

Challenges and Future Research Directions for 9 10h Anthracenone, 1,8 Bis Acetyloxy Research

Development of Novel Synthetic Pathways

The synthesis of anthracenone (B14071504) derivatives, while established, continues to present challenges that invite the development of more efficient and versatile methodologies. nih.govbeilstein-journals.org Traditional methods such as Friedel-Crafts reactions, Elbs reaction, and aromatic cyclodehydration have been the cornerstones of constructing the anthracene (B1667546) framework. nih.gov However, these methods can sometimes be limited by harsh conditions and the availability of starting materials.

A significant challenge lies in the selective functionalization of the anthracenone core. The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- itself likely proceeds through the acetylation of 1,8-dihydroxy-9(10H)-anthracenone. Future research could focus on developing more direct and atom-economical routes to this and other functionalized anthracenones. The use of metal-catalyzed cross-coupling reactions, which have been successful in the synthesis of other anthracene derivatives, could be a fruitful area of exploration. beilstein-journals.org For instance, methodologies employing palladium or other transition metals could enable the introduction of a wide array of substituents at various positions on the anthracenone scaffold, beyond the simple acetyloxy groups.

Moreover, there is a growing need for "green" synthetic approaches that minimize waste and avoid hazardous reagents. The development of catalytic systems that can operate under milder conditions, in environmentally benign solvents, would be a significant step forward. Multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, also represent a promising direction for the efficient synthesis of novel anthracenone derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Anthracene Derivatives

MethodologyAdvantagesDisadvantagesPotential for 9(10H)-Anthracenone Derivatives
Friedel-Crafts Reaction Well-established, good for building the core structure. nih.govOften requires harsh Lewis acid catalysts, can lead to polysubstitution.Useful for initial core synthesis, but less so for late-stage functionalization.
Elbs Reaction Allows for the synthesis of polycyclic aromatic hydrocarbons. nih.govRequires high temperatures, can have low yields.Potentially applicable for creating more complex fused systems based on the anthracenone core.
Metal-Catalyzed Cross-Coupling High selectivity, broad substrate scope, milder conditions. beilstein-journals.orgCatalyst cost and sensitivity can be a concern.High potential for introducing diverse functional groups to the 9(10H)-Anthracenone scaffold.
Multicomponent Reactions High atom economy, operational simplicity, rapid assembly of complex structures. nih.govCan be challenging to optimize, may require specific substrate combinations.Promising for the rapid generation of libraries of novel anthracenone derivatives for screening.

Exploration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- and its future derivatives is paramount. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights. Mass spectrometry, for instance, has been effectively used to characterize novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives, elucidating fragmentation patterns that provide structural information. nih.gov Future research should leverage high-resolution mass spectrometry techniques to accurately determine the elemental composition and structure of newly synthesized derivatives.

In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure, reactivity, and spectroscopic properties of anthracene and anthraquinone (B42736) derivatives. researchgate.netresearchgate.net DFT calculations can be employed to predict key parameters such as ionization potentials, electron affinities, and reorganization energies, which are crucial for understanding the charge-transporting properties of these molecules. researchgate.net Such computational studies can guide the rational design of new derivatives with tailored electronic properties for applications in organic electronics. For 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, DFT studies could elucidate the effect of the acetyloxy groups on the electronic distribution and reactivity of the anthracenone core.

Furthermore, a combination of experimental and computational approaches can be particularly powerful. For example, experimental spectroscopic data (e.g., UV-Vis, FT-IR) can be correlated with theoretical calculations to provide a more robust assignment of spectral features and a deeper understanding of the underlying electronic transitions and vibrational modes. nih.gov

Designing Next-Generation Anthracenone Derivatives with Tuned Properties

The functional versatility of the anthracenone scaffold provides a rich platform for the design of next-generation derivatives with finely tuned properties. The introduction of different substituents at various positions on the aromatic rings can significantly alter the electronic, optical, and biological properties of the molecule. mdpi.com

For instance, the development of novel anthracenone-based compounds with enhanced fluorescence could lead to new probes for bioimaging and chemosensors. rroij.com The modification of the substituents at the 9 and 10 positions is known to influence the fluorescence quantum yield of anthracene derivatives. mdpi.com By strategically introducing electron-donating or electron-withdrawing groups, it may be possible to modulate the emission wavelength and intensity of 9(10H)-Anthracenone derivatives.

In the context of medicinal chemistry, the design of anthracenone derivatives as inhibitors of specific enzymes is a promising area of research. asianpubs.org For example, substituted anthracenones have been investigated as inhibitors of lipoxygenase enzymes, which are implicated in conditions like cancer and psoriasis. asianpubs.org Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of these derivatives with their biological activity, thereby guiding the design of more potent and selective inhibitors. asianpubs.org The 1,8-bis(acetyloxy) groups of the title compound could serve as handles for further chemical modification to explore structure-activity relationships.

Unveiling Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving anthracenone derivatives is crucial for optimizing existing synthetic routes and discovering new transformations. The reactivity of the 9(10H)-anthracenone core is influenced by the interplay of its aromatic character and the presence of the keto group.

Mechanistic studies on related systems, such as the C-H amination of dihydroheteroanthracenes, have revealed pathways involving hydride transfer. nih.gov Such investigations can provide valuable insights into the potential reactivity of the C-H bonds in 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-. The presence of the acetyloxy groups may also influence the reaction pathways by altering the electronic properties of the aromatic system.

Modern mechanistic tools, including kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring, can be employed to elucidate the intricate details of reaction pathways. Computational studies, particularly DFT calculations, can be used to map out potential energy surfaces, identify transition states, and rationalize observed selectivities. nih.gov A thorough mechanistic understanding will not only advance fundamental knowledge but also enable the development of more efficient and selective synthetic methods for this class of compounds.

Expanding Academic Applications in Emerging Technologies

The unique photophysical and electronic properties of anthracene derivatives make them attractive candidates for a range of emerging technologies. nih.gov While the direct applications of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- are yet to be extensively explored, research into related compounds provides a roadmap for future investigations.

In the field of materials science, anthracene derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic properties of the anthracenone core through substitution could lead to the development of new materials with optimized charge transport and emission characteristics. The stability and processability of these materials are also critical factors that need to be addressed in future research.

Furthermore, the potential for anthracenone derivatives to act as photosensitizers or photocatalysts is an exciting area of exploration. mdpi.com Their ability to absorb light and promote chemical reactions could be harnessed in various applications, from organic synthesis to environmental remediation. The development of water-soluble and biocompatible anthracenone derivatives could also open up new possibilities in photodynamic therapy and bioimaging. mdpi.com The investigation of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- and its future analogs in these cutting-edge technologies holds the promise of significant scientific and technological impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9(10H)-Anthracenone, 1,8-bis(acetyloxy)-, and how can intermediates be characterized?

  • Methodology : Acylation of anthralin (1,8-dihydroxy-9(10H)-anthracenone) using acetylating agents (e.g., acetyl chloride) in anhydrous solvents like toluene or THF, with collidine as a base to prevent hydrolysis. The diacetoxy intermediate is purified via column chromatography and confirmed using NMR (e.g., δ 2.3 ppm for acetyl groups) and IR (C=O stretch at ~1740 cm⁻¹). Hydrolysis steps should be controlled to avoid over-acylation or decomposition .
  • Key intermediates : 1,8-Diacetoxy-9(10H)-anthracenone is critical for further functionalization.

Q. How can the redox properties of 1,8-bis(acetyloxy) derivatives be experimentally assessed?

  • Approach :

  • Radical scavenging : Reactivity with 2,2-diphenyl-1-picrylhydrazyl (DPPH) to measure electron-donating capacity.
  • Hydroxyl radical generation : Deoxyribose degradation assay to quantify pro-oxidant effects.
  • Lipid peroxidation inhibition : Use of model membranes (e.g., liposomes) exposed to Fe²⁺/H₂O₂, with malondialdehyde (MDA) measured via thiobarbituric acid (TBA) assay .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

  • Tools :

  • ¹H/¹³C NMR : Assign acetyloxy groups (δ 2.3–2.5 ppm for CH₃; δ 170–175 ppm for carbonyl).
  • UV-Vis : Absorption maxima in the 250–400 nm range (anthracenone π→π* transitions).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 10-position influence biological activity in 9(10H)-anthracenone derivatives?

  • Case Study : Sulfur-linked substituents (e.g., 10-[(4-hydroxyphenyl)thio]) enhance antiproliferative activity against HaCaT keratinocytes (IC₅₀ ~1 µM) while reducing cytotoxicity (LDH release assay). In contrast, acetyloxy groups may increase metabolic stability but reduce redox-driven DNA intercalation .
  • Design Principle : Substituent polarity and redox potential modulate dual inhibition of 5-lipoxygenase (5-LO) and keratinocyte growth .

Q. How can contradictory data on pro-oxidant vs. antioxidant effects be resolved in anthracenone derivatives?

  • Analysis Framework :

  • Assay conditions : Pro-oxidant effects dominate in Fe²⁺/H₂O₂ systems, while antioxidant activity is observed in lipid peroxidation models.
  • Substituent effects : Electron-withdrawing groups (e.g., acetyloxy) reduce hydroxyl radical generation compared to hydroxylated analogs (e.g., anthralin) .
    • Recommendation : Use multiple assays (DPPH, lipid peroxidation, deoxyribose) to profile redox behavior comprehensively .

Q. What computational strategies are suitable for predicting the binding affinity of 1,8-bis(acetyloxy) derivatives to therapeutic targets (e.g., 5-lipoxygenase)?

  • Methods :

  • Molecular docking : Use crystal structures of 5-LO (PDB: 3O8Y) to map interactions between acetyloxy groups and active-site residues (e.g., His432, Leu607).
  • QSAR : Correlate substituent electronegativity with IC₅₀ values from enzyme inhibition assays .

Q. How does the acetyloxy group impact cytotoxicity compared to hydroxylated analogs?

  • Data : Acetyloxy derivatives (e.g., 1,8-bis(acetyloxy)) show reduced cytotoxicity (LDH release <10% at 10 µM) compared to anthralin (LDH release >30%). This is attributed to decreased membrane lipid peroxidation and mitochondrial ROS generation .
  • Validation : Compare cytotoxicity profiles in keratinocytes (HaCaT) vs. cancer cells (KB, CHO) to assess selectivity .

Methodological Considerations

  • Synthesis Challenges : Avoid over-acylation by controlling reaction stoichiometry (1:2 anthralin:acetyl chloride) and temperature (<40°C) .
  • Biological Assays : Include positive controls (e.g., anthralin for antiproliferative activity, ascorbic acid for antioxidant assays) to benchmark results .
  • Data Interpretation : Account for substituent effects on solubility (logP) and bioavailability when comparing in vitro vs. in vivo outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.